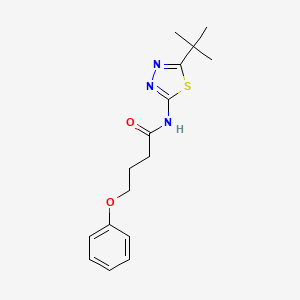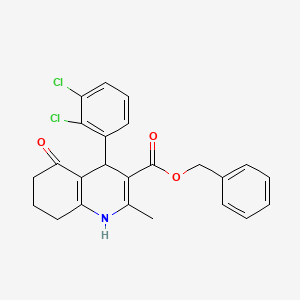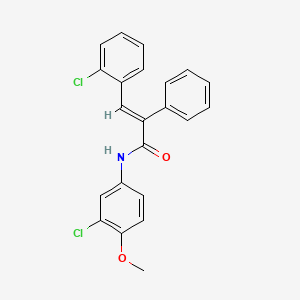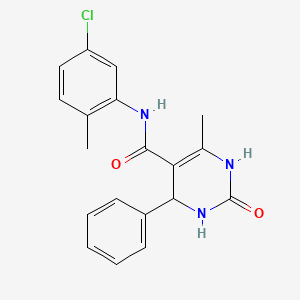
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest, apoptosis, and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key regulators of the apoptotic pathway. It also inhibits the phosphorylation of downstream targets of BTK, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, by modulating the tumor microenvironment.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is its high potency and selectivity for BTK, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in BTK or upregulation of alternative signaling pathways. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has shown some toxicity in preclinical studies, particularly in the gastrointestinal tract and liver, which may limit its clinical use.
Future Directions
Future research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide should focus on understanding the mechanisms of resistance and developing strategies to overcome them. This may involve the combination of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide with other agents that target alternative signaling pathways or the development of second-generation BTK inhibitors with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide in clinical trials, as well as its potential use in combination with other anticancer agents.
Synthesis Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves the reaction between 5-tert-butyl-1,3,4-thiadiazol-2-amine and 4-phenoxybutanoic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate, which is then treated with trifluoroacetic acid to yield the final product. The purity of the product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant antitumor activity in vitro and in vivo.
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCILHURQDUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)

![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5051382.png)
![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)


![7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5051439.png)
![cyclooctyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5051441.png)

![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)